molecular formula C67H78N11O9+ B10847936 cyclo[RGDfK(cypate)]

cyclo[RGDfK(cypate)]

Cat. No.: B10847936
M. Wt: 1181.4 g/mol
InChI Key: GCUFPHJXORLRLN-CZFAESEUSA-O
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Description

Cyclo[RGDfK(cypate)] is a cyclic peptide that includes the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and lysine, conjugated with a near-infrared fluorescent probe called cypate. This compound is known for its high affinity and selectivity towards integrin receptors, particularly the αvβ3 integrin, which plays a crucial role in cell adhesion, migration, and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo[RGDfK(cypate)] involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The cyclic structure is formed by linking the N-terminal and C-terminal ends of the peptide. The cypate moiety is then conjugated to the lysine side chain through a suitable linker .

Industrial Production Methods

Industrial production of Cyclo[RGDfK(cypate)] follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Cyclo[RGDfK(cypate)] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and substituted derivatives with different functional groups or fluorescent probes .

Scientific Research Applications

Cyclo[RGDfK(cypate)] has a wide range of scientific research applications:

Mechanism of Action

Cyclo[RGDfK(cypate)] exerts its effects by binding to integrin receptors, particularly the αvβ3 integrin. This binding inhibits the interaction between integrins and their natural ligands, thereby blocking cell adhesion, migration, and angiogenesis. The cypate moiety allows for near-infrared fluorescence imaging, enabling the visualization of the compound’s distribution and targeting in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo[RGDfK(cypate)] is unique due to its combination of high integrin affinity and near-infrared fluorescence, making it a valuable tool for both targeting and imaging applications. The presence of the cypate moiety enhances its utility in non-invasive imaging techniques, providing real-time visualization of biological processes .

Properties

Molecular Formula

C67H78N11O9+

Molecular Weight

1181.4 g/mol

IUPAC Name

2-[(1E,3E,5E,7E,25S,31R,34S,37R)-37-(4-aminobutyl)-34-benzyl-25-[3-(diaminomethylideneamino)propyl]-10,10,53,53-tetramethyl-23,26,29,32,35,38,39-heptaoxo-24,27,30,33,36,42-hexaza-21-azoniaheptacyclo[40.11.0.09,21.011,20.012,17.043,52.046,51]tripentaconta-1,3,5,7,9(21),11(20),12,14,16,18,43(52),44,46,48,50-pentadecaen-31-yl]acetic acid

InChI

InChI=1S/C67H77N11O9/c1-66(2)54-28-11-6-5-7-12-29-55-67(3,4)60-46-25-16-14-23-44(46)31-33-52(60)78(55)41-57(81)73-48(27-19-36-71-65(69)70)62(85)72-40-56(80)74-50(39-58(82)83)64(87)76-49(38-42-20-9-8-10-21-42)63(86)75-47(26-17-18-35-68)61(84)53(79)34-37-77(54)51-32-30-43-22-13-15-24-45(43)59(51)66/h5-16,20-25,28-33,47-50H,17-19,26-27,34-41,68H2,1-4H3,(H9-,69,70,71,72,73,74,75,76,80,81,82,83,85,86,87)/p+1/t47-,48+,49+,50-/m1/s1

InChI Key

GCUFPHJXORLRLN-CZFAESEUSA-O

Isomeric SMILES

CC1(C/2=[N+](CC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)C(=O)CCN\3C4=C(C5=CC=CC=C5C=C4)C(/C3=C\C=C\C=C\C=C2)(C)C)CCCCN)CC6=CC=CC=C6)CC(=O)O)CCCN=C(N)N)C7=C1C8=CC=CC=C8C=C7)C

Canonical SMILES

CC1(C2=[N+](CC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)C(=O)CCN3C4=C(C5=CC=CC=C5C=C4)C(C3=CC=CC=CC=C2)(C)C)CCCCN)CC6=CC=CC=C6)CC(=O)O)CCCN=C(N)N)C7=C1C8=CC=CC=C8C=C7)C

Origin of Product

United States

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